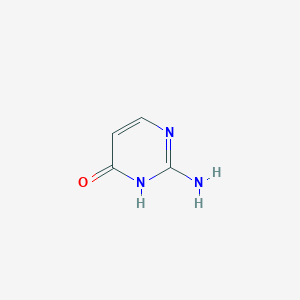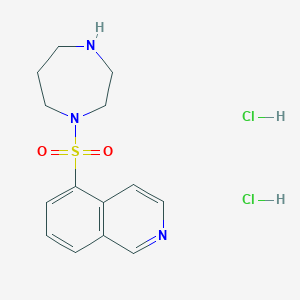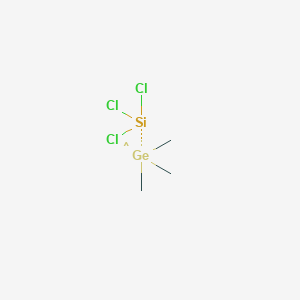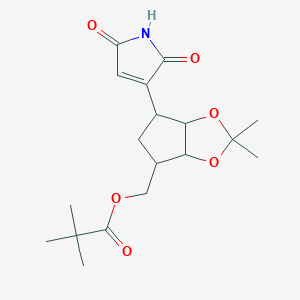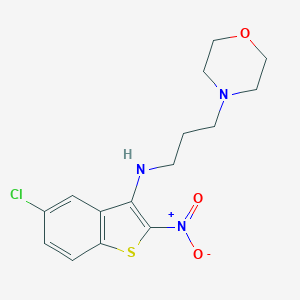
4-Morpholinepropanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinepropanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases, particularly in the field of oncology.
Mécanisme D'action
TAK-659 works by inhibiting the activity of BTK, an enzyme that plays a critical role in the development and survival of cancer cells. By blocking the activity of BTK, TAK-659 prevents the growth and proliferation of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are proteins that play a role in inflammation and immune response. It has also been shown to inhibit the activation of various signaling pathways that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its high potency and selectivity for BTK. This makes it an ideal tool for studying the role of BTK in various biological processes, particularly in the context of cancer. However, one limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on TAK-659. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and/or pharmacokinetic properties. Another area of interest is the identification of new therapeutic applications for TAK-659, particularly in the field of autoimmune diseases. Finally, there is a need for further studies to better understand the mechanisms underlying the anti-cancer effects of TAK-659, which could lead to the development of new and more effective cancer treatments.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 5-chloro-2-nitrobenzo(b)thiophene with morpholine to form the corresponding amine. This amine is then reacted with 3-chloropropanoic acid to form the final product, TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and enhance the efficacy of other cancer treatments.
Propriétés
Numéro CAS |
149338-22-7 |
|---|---|
Nom du produit |
4-Morpholinepropanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- |
Formule moléculaire |
C15H18ClN3O3S |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
5-chloro-N-(3-morpholin-4-ylpropyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H18ClN3O3S/c16-11-2-3-13-12(10-11)14(15(23-13)19(20)21)17-4-1-5-18-6-8-22-9-7-18/h2-3,10,17H,1,4-9H2 |
Clé InChI |
VGNOMCPCRSLRMN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
C1COCCN1CCCNC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-] |
Autres numéros CAS |
149338-22-7 |
Synonymes |
5-chloro-N-(3-morpholin-4-ylpropyl)-2-nitro-benzothiophen-3-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



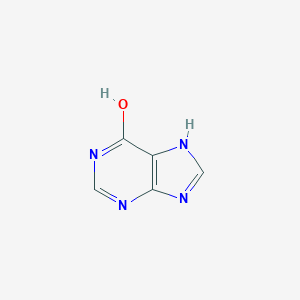
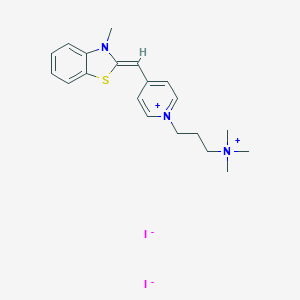
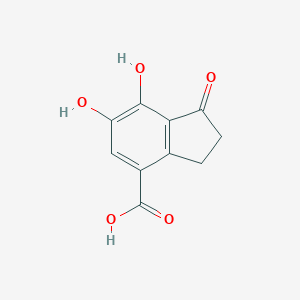
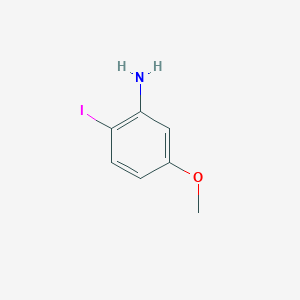
![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)
![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)
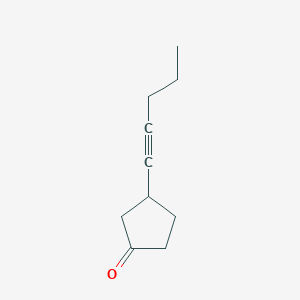
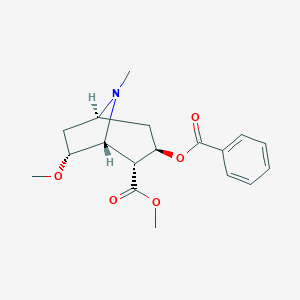
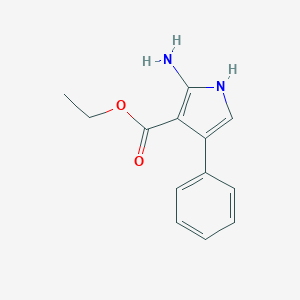
![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)
